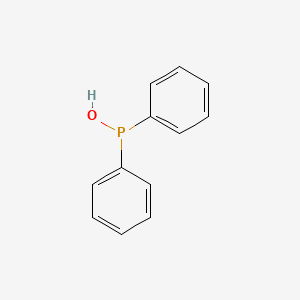

Diphenylphosphinous acid

描述

Structure

3D Structure

属性

CAS 编号 |

24630-80-6 |

|---|---|

分子式 |

C12H11OP |

分子量 |

202.19 g/mol |

IUPAC 名称 |

diphenylphosphinous acid |

InChI |

InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI 键 |

JIKVJUUIMIGAAO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)O |

产品来源 |

United States |

Tautomeric Equilibrium and Structural Research

Diphenylphosphinous Acid – Diphenylphosphine (B32561) Oxide Tautomerism (Ph2POH ⇌ Ph2P(O)H)

The tautomeric relationship between this compound and diphenylphosphine oxide is a classic example of prototropic tautomerism in organophosphorus chemistry. The equilibrium is generally shifted significantly towards the more stable diphenylphosphine oxide, which possesses a strong phosphorus-oxygen double bond. mdpi.com However, the less stable this compound tautomer can be observed and plays a crucial role in the reactivity of the compound. acs.org

Experimental Investigations of Tautomeric Forms

Experimental studies have confirmed the existence of both tautomeric forms in solution. The position of the equilibrium is highly dependent on the solvent and the presence of other chemical species. For instance, in many common solvents, diphenylphosphine oxide is the predominant species. sci-hub.st However, the phosphinous acid form can be stabilized and detected, particularly in the presence of transition metal complexes which can coordinate to the phosphorus atom of the P-OH form. doi.orggrafiati.com The formation of this compound complexes with metals like iron, ruthenium, and rhodium has been well-documented, providing indirect but compelling evidence for the existence of the phosphinous acid tautomer. doi.orgresearchgate.net

Computational Studies on Tautomerism Energy Barriers

Computational studies have been instrumental in quantifying the energetic landscape of the tautomeric interconversion. Early theoretical work revealed a high activation energy for the direct intramolecular proton transfer between the two tautomers, suggesting that this pathway is not significant at room temperature. researchgate.netresearchgate.netmdpi.com More recent computational models have explored alternative, lower-energy pathways for the tautomerization. These studies indicate that the interconversion is often facilitated by catalysts, such as water or transition metals. researchgate.net For example, calculations have shown that a two-water bridged proton transfer provides a more energetically favorable path compared to the uncatalyzed intramolecular transfer. researchgate.net The activation barrier for the uncatalyzed intramolecular tautomerization is estimated to be around 240-260 kJ mol⁻¹. researchgate.netmdpi.com

Environmental and Substituent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to both environmental factors and the nature of substituents on the phosphorus atom.

Solvent Effects: The polarity of the solvent plays a significant role. More polar, aprotic solvents can favor the phosphinous acid form. mdpi.com For instance, with bis(pentafluorophenyl)phosphine oxide, the phosphinous acid tautomer is the dominant species in polar aprotic solvents like DMSO or DMF, while the phosphine (B1218219) oxide form predominates in less polar solvents like toluene (B28343) or chloroform. mdpi.com

Substituent Effects: The electronic properties of the substituents on the phosphorus atom have a profound impact on the stability of the tautomers. Electron-withdrawing groups, such as trifluoromethyl (CF3) or pentafluorophenyl (C6F5), stabilize the phosphinous acid form by reducing the basicity of the phosphorus atom. mdpi.comsci-hub.st Conversely, electron-donating groups tend to favor the phosphine oxide tautomer. researchgate.net The tautomerization rates have been shown to decrease in the order H3PO2 > Ph2P(O)H > (PhO)2P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ~ (AlkO)2P(O)H. researchgate.net

Spectroscopic Characterization of Tautomers

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for identifying and distinguishing between the this compound and diphenylphosphine oxide tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)

NMR spectroscopy provides detailed structural information about the two tautomers in solution.

³¹P NMR Spectroscopy: ³¹P NMR is particularly powerful for observing phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus. mdpi.com The two tautomers exhibit distinct chemical shifts. Diphenylphosphine oxide (Ph2P(O)H) typically shows a signal in the range of δ 15-25 ppm, which appears as a doublet due to coupling with the directly attached proton (¹JPH ≈ 450-500 Hz). sci-hub.stresearchgate.net In contrast, the this compound tautomer (Ph2POH) is expected to have a chemical shift further downfield, although its direct observation in the absence of stabilizing agents is rare. The presence of the phosphinous acid can sometimes be inferred by changes in the ³¹P NMR spectrum upon addition of reagents that trap or coordinate to this tautomer. sci-hub.stdntb.gov.ua

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the most characteristic signal for diphenylphosphine oxide is the P-H proton, which appears as a doublet at around δ 7-8 ppm with a large coupling constant (¹JPH) of approximately 450-500 Hz. sci-hub.st The hydroxyl proton of the this compound tautomer would have a different chemical shift and would not exhibit this large P-H coupling, but its direct observation is often challenging due to the low concentration of this tautomer and potential exchange with solvent protons.

| Spectroscopic Data for Diphenylphosphine Oxide (Ph₂P(O)H) | |

| Nucleus | Chemical Shift (δ, ppm) |

| ³¹P | 15-25 |

| ¹H (P-H) | 7-8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in each tautomer.

Diphenylphosphine Oxide (Ph₂P(O)H): The most prominent feature in the IR spectrum of diphenylphosphine oxide is a strong absorption band corresponding to the P=O stretching vibration, which typically appears in the region of 1180-1210 cm⁻¹. sci-hub.st Another characteristic absorption is the P-H stretching vibration, which is found around 2240-2440 cm⁻¹.

This compound (Ph₂POH): The this compound tautomer would be characterized by a broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and the absence of the strong P=O stretch. The P-O single bond stretch would appear at a lower frequency, typically in the 800-1030 cm⁻¹ range.

| Characteristic IR Absorption Frequencies | |

| Functional Group | Vibrational Mode |

| P=O (in Ph₂P(O)H) | Stretching |

| P-H (in Ph₂P(O)H) | Stretching |

| O-H (in Ph₂POH) | Stretching |

| P-O (in Ph₂POH) | Stretching |

X-ray Diffraction Analysis of Related Structures

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This method has been instrumental in elucidating the structures of compounds related to this compound, providing critical insights into bond lengths, bond angles, and intermolecular interactions that govern their solid-state architecture. Research in this area has largely focused on the more stable tautomer, diphenylphosphinic acid, and various metal complexes where this compound or its conjugate base, the diphenylphosphinito anion, act as ligands.

Detailed Research Findings

Diphenylphosphinic Acid

The solid-state structure of diphenylphosphinic acid (Ph₂P(O)OH), the stable tautomer of this compound, has been thoroughly investigated by single-crystal X-ray diffraction. These studies reveal that the molecules in the crystal lattice are organized through intermolecular O-H···O hydrogen bonds, which form a stabilizing network. researchgate.net

The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure has been determined at various temperatures, providing a detailed understanding of its thermal behavior. In one such analysis, the unit cell parameters were determined as a = 11.474(2) Å, b = 6.0506(12) Å, c = 15.718(3) Å, and β = 99.93(3)°. researchgate.net The fundamental solid-state structure is characterized by the formation of hydrogen-bonded dimers or chains between the phosphinic acid molecules.

Crystallographic Data for Diphenylphosphinic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.474(2) | researchgate.net |

| b (Å) | 6.0506(12) | researchgate.net |

| c (Å) | 15.718(3) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 99.93(3) | researchgate.net |

| γ (°) | 90 | researchgate.net |

| Volume (ų) | 1074.9(4) | researchgate.net |

| Z | 4 | researchgate.net |

Further studies have explored proton-transfer salts of diphenylphosphinic acid with various organic bases, such as 2-aminopyridine (B139424) derivatives. These investigations provide insight into the hydrogen-bonding capabilities and crystal engineering principles of the diphenylphosphinate (B8688654) anion. For instance, in 2-aminopyridinium diphenylphosphinate monohydrate, the P-O bond lengths are slightly different, at 1.498 Å and 1.507 Å, which is attributed to their involvement in N-H···O hydrogen bonds. nih.gov

Metal Complexes of this compound and Derivatives

The coordination of this compound to metal centers can stabilize this less favored tautomer, allowing for its structural characterization by X-ray diffraction.

A notable example is a diruthenium(II) complex, [{P(OMe)Ph₂}₂{P(OH)Ph₂}RuCl₃Ru{P(OH)Ph₂}₂(Ph₂PO)]. researchgate.net X-ray analysis of this compound confirmed the presence of three this compound ligands and one diphenylphosphinito ligand coordinated to the two ruthenium centers. The crystals are monoclinic, with the space group P2₁/c. researchgate.net

Crystallographic Data for [{P(OMe)Ph₂}₂{P(OH)Ph₂}RuCl₃Ru{P(OH)Ph₂}₂(Ph₂PO)]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 13.19 | researchgate.net |

| b (Å) | 21.98 | researchgate.net |

| c (Å) | 24.98 | researchgate.net |

| β (°) | 109.40 | researchgate.net |

Rhodium(III) complexes containing this compound have also been structurally characterized. In the complex [RhHCl{(PPh₂(o-C₆H₄CO))(PPh₂O)H}L] (where L is a pyridine (B92270) derivative), the this compound ligand is stabilized through coordination to the rhodium center and an internal O-H···O hydrogen bond to the oxygen of the acyl group. nih.gov The structure of a related rhodium complex was verified by X-ray analysis, showing a triclinic crystal system with space group P-1. ugr.es

Gold nanoclusters co-stabilized by this compound and its anionic form, diphenylphosphinito, have also been synthesized and structurally determined. In the Au₅₂(HOPPh₂)₈(OPPh₂)₄(TBBT)₁₆ nanocluster, X-ray diffraction revealed that two phosphinous acid ligands and one phosphinito ligand are linked by strong hydrogen bonds. acs.org The average P-OH bond length was found to be 1.59 Å, while the average P=O distance of the phosphinito ligand was 1.55 Å. acs.org This elongation of the P=O bond compared to free secondary phosphine oxides is attributed to the intramolecular hydrogen bonding within the cluster's ligand shell. acs.org

The crystal structure of a mixed anhydride (B1165640) complex, [RhCl(PPh₃)(Ph₂PO₂CCH=CHMe)], shows the ligand coordinating to the rhodium center through both the phosphorus atom and the C=C double bond. The C=C bond length is 1.393(9) Å, indicating a strong interaction with the metal. rsc.org

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to Diphenylphosphinous Acid and Related P-OH Systems

The synthesis of this compound can be achieved through several strategic routes, each with its own set of precursors and reaction conditions. It's important to note that this compound exists in equilibrium with its tautomer, diphenylphosphine (B32561) oxide. wikipedia.orgchemicalbook.com The equilibrium almost entirely favors the formation of the pentavalent diphenylphosphine oxide due to the strength of the P=O bond. mdpi.com

Hydrolysis Approaches

A primary and straightforward method for preparing diphenylphosphine oxide, the major tautomer of this compound, involves the partial hydrolysis of specific precursors. wikipedia.orgchemicalbook.com

From Chlorodiphenylphosphine (B86185): The controlled reaction of chlorodiphenylphosphine with water leads to the formation of diphenylphosphine oxide. This method is a common laboratory-scale synthesis.

From Diphenylphosphine: Similarly, the partial hydrolysis of diphenylphosphine also yields diphenylphosphine oxide. wikipedia.orgchemicalbook.com

The general reaction for these hydrolysis processes can be represented as: (C₆H₅)₂PCl + H₂O → (C₆H₅)₂P(O)H + HCl (C₆H₅)₂PH + ½ O₂ → (C₆H₅)₂P(O)H

These reactions provide a direct pathway to the diphenylphosphine oxide tautomer, which is in equilibrium with this compound.

Grignard Reagent-Mediated Syntheses

Grignard reagents, powerful organometallic compounds with the general formula R-Mg-X, offer another versatile route to diphenylphosphine oxide. wikipedia.orgchemicalbook.comwikipedia.orgbyjus.com This synthesis typically involves the reaction of a phosphonic ester, such as diethylphosphite, with a Grignard reagent like phenylmagnesium bromide, followed by an acidic workup. wikipedia.orgchemicalbook.com

The reaction sequence is as follows: (C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + 2 C₂H₅OMgBr (C₆H₅)₂P(O)MgBr + HCl → (C₆H₅)₂P(O)H + MgBrCl wikipedia.org

This method allows for the formation of the carbon-phosphorus bonds necessary for the diphenyl structure.

Alternative Synthetic Strategies

Beyond hydrolysis and Grignard reactions, other innovative methods have been developed for the synthesis of related phosphinous acid systems. One notable alternative is the use of photochemical methods. For instance, the photostimulated reaction of 2-chlorobenzoate (B514982) ion with diphenylphosphine ions in liquid ammonia (B1221849) has been shown to produce 2-(diphenylphosphino)benzoic acid, which can be isolated as its ester. researchgate.net This reaction proceeds via an SRN1 mechanism and is inhibited by radical traps, indicating a radical-mediated pathway. researchgate.net

Synthesis of this compound Derivatives

The reactivity of the P-OH group in this compound (or the P-H group in its tautomer) allows for the synthesis of a wide array of derivatives, including esters, halides, and amides.

Phosphinite Ester Syntheses

Phosphinite esters, which contain a P-O-C linkage, are valuable intermediates in organophosphorus chemistry. bibliotekanauki.pl A common method for their synthesis involves the reaction of chlorodiphenylphosphine with an appropriate alcohol in the presence of a base, such as triethylamine. bibliotekanauki.pl This reaction is often followed by oxidation (e.g., with H₂O₂) to yield the corresponding diphenylphosphinic acid esters. bibliotekanauki.pl

The general scheme for phosphinite ester synthesis is: (C₆H₅)₂PCl + ROH + (C₂H₅)₃N → (C₆H₅)₂POR + (C₂H₅)₃NHCl

These phosphinite esters can be subsequently used in a variety of reactions, including nucleophilic substitutions to form new P-C bonds. bibliotekanauki.plresearchgate.net For example, ethyl diphenylphosphinite is a commercially available derivative used in the synthesis of phosphoramides. alfachemic.com

Halide and Amide Derivatives

Halide Derivatives: Chlorodiphenylphosphine, a key precursor for many of the syntheses discussed, is itself a halide derivative of this compound. It can be prepared through various methods, including the deoxygenation of diphenylphosphinic acid chloride with triphenylphosphine (B44618) at high temperatures. google.comgoogle.com Thionyl chloride can also be used to convert diphenylphosphine oxide into chlorodiphenylphosphine. wikipedia.orgchemicalbook.com

Amide Derivatives: Diphenylphosphinous amides are another important class of derivatives. These compounds can be synthesized by reacting chlorodiphenylphosphine with primary or secondary amines. For example, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide. researchgate.net These amide derivatives have been explored for their potential as ligands in catalysis and for their biological activities. dergipark.org.tracs.org

Data Tables

Table 1: Synthetic Routes to Diphenylphosphine Oxide (Tautomer of this compound)

| Method | Precursors | Key Reagents | Product |

|---|---|---|---|

| Hydrolysis | Chlorodiphenylphosphine | Water | Diphenylphosphine oxide |

| Hydrolysis | Diphenylphosphine | Water/Oxygen | Diphenylphosphine oxide |

Table 2: Synthesis of this compound Derivatives

| Derivative Type | Synthetic Method | Precursors | Key Reagents | Example Product |

|---|---|---|---|---|

| Phosphinite Ester | Esterification | Chlorodiphenylphosphine, Alcohol | Triethylamine | Ethyl diphenylphosphinite |

| Halide Derivative | Deoxygenation | Diphenylphosphinic acid chloride | Triphenylphosphine | Chlorodiphenylphosphine |

Chiral Derivatives

The synthesis of chiral derivatives of this compound primarily involves the formation of chiral phosphinites, which are esters of the acid. These compounds are of significant interest in asymmetric catalysis, where they serve as chiral ligands for transition metal complexes. yok.gov.trtandfonline.com The general synthetic route involves the reaction of a diphenylphosphinous halide, typically chlorodiphenylphosphine, with a chiral alcohol in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct. tandfonline.comoup.com

This methodology allows for the incorporation of a wide variety of chiral backbones, often derived from readily available natural sources like amino acids and carbohydrates. yok.gov.troup.com For instance, chiral C2-symmetric bis(phosphinite) ligands can be prepared from chiral amino alcohols. sci-hub.se The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the trivalent phosphorus atom. sci-hub.se The resulting phosphinite ligands are often unstable in their free state and can be sensitive to air and moisture, leading to oxidation or hydrolysis to diphenylphosphine oxide. sci-hub.se Consequently, they are frequently generated in situ for immediate use in the preparation of metal catalysts. sci-hub.se

The reaction of diphenylphosphinous chloride with sugar derivatives provides a convenient route to carbohydrate-based phosphinites. oup.com These chiral ligands have been successfully employed in rhodium(I)-catalyzed homogeneous asymmetric hydrogenations of various prochiral olefins. oup.com

Table 1: Examples of Chiral Backbones for Diphenylphosphinite Ligands This table is interactive. Click on the headers to sort.

| Chiral Precursor Source | Type of Chiral Backbone | Reference(s) |

|---|---|---|

| Amino Acids | C2-Symmetric Amino Alcohols | sci-hub.se |

| Carbohydrates | Sugar Pyranoside Derivatives | oup.com |

| Furans | 1-(2-furyl) ethanol | tandfonline.com |

Role as a Precursor in Organophosphorus Synthesis

This compound, which exists in equilibrium with its more stable tautomer, diphenylphosphine oxide, is a pivotal precursor in the synthesis of other valuable organophosphorus compounds. wikipedia.org Its utility stems from the reactivity of both the P-H bond in the oxide form and the P-OH group in the acid form, enabling its conversion into secondary phosphines and a diverse array of phosphine (B1218219) ligands crucial for catalysis. chemicalbook.comwikipedia.org

This compound, primarily through its tautomeric form diphenylphosphine oxide, serves as a direct precursor to the secondary phosphine, diphenylphosphine. wikipedia.orgchemicalbook.com The conversion is achieved via a deoxygenation reaction. wikipedia.orgchemicalbook.com A common and effective reagent for this transformation is diisobutylaluminium hydride (DIBAH). wikipedia.orgchemicalbook.com The reduction of the P=O bond in diphenylphosphine oxide regenerates the trivalent phosphorus center, yielding diphenylphosphine. chemicalbook.com

This reduction is a key step because it provides access to diphenylphosphine, a versatile intermediate that is itself a precursor to a wide range of other organophosphorus compounds, particularly phosphine ligands. wikipedia.org The diphenylphosphine produced is a colorless, though foul-smelling, liquid that is readily oxidized in air, often necessitating the use of air-sensitive techniques for its handling and subsequent reactions. wikipedia.org

This compound is a foundational molecule for the generation of a multitude of phosphine ligands, which are indispensable in homogeneous catalysis. Two primary pathways originate from this precursor.

The first pathway involves the conversion of this compound to diphenylphosphine, as described previously. wikipedia.orgchemicalbook.com Diphenylphosphine is a nucleophilic secondary phosphine that can be readily alkylated to produce important tertiary phosphine ligands. wikipedia.org This is often accomplished by first deprotonating the diphenylphosphine with a strong base, such as n-butyllithium, to form a lithium diphenylphosphide intermediate. This powerful nucleophile can then react with various electrophiles, such as alkyl halides, to form P-C bonds. wikipedia.org This method is used to synthesize widely applied bidentate ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and BINAP.

The second pathway involves the direct use of this compound derivatives, specifically its esters (phosphinites), as ligands. sci-hub.sebibliotekanauki.pl As detailed in section 3.2.3, chiral alcohols can react with diphenylphosphinous chloride to form chiral phosphinite ligands. sci-hub.se These phosphinites, possessing a trivalent phosphorus atom, can directly coordinate to transition metals like ruthenium, rhodium, and iridium, forming catalytically active complexes for asymmetric reactions, such as transfer hydrogenation. yok.gov.trtandfonline.com

Table 2: Examples of Ligands Synthesized from this compound or its Derivatives This table is interactive. Click on the headers to sort.

| Ligand Name/Type | Synthetic Route | Precursor | Application Area | Reference(s) |

|---|---|---|---|---|

| 1,2-bis(diphenylphosphino)ethane (dppe) | Alkylation of secondary phosphine | Diphenylphosphine | Homogeneous Catalysis | |

| (R)- & (S)-BINAP | Alkylation of secondary phosphine | Diphenylphosphine | Asymmetric Hydrogenation | |

| Chiral Bis(phosphinite) Ligands | Esterification with chiral diols | Chlorodiphenylphosphine | Asymmetric Transfer Hydrogenation | sci-hub.se |

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of Diphenylphosphinous Acid

This compound, which exists in equilibrium with its more stable tautomer, diphenylphosphine (B32561) oxide, exhibits a diverse range of reactivity. wikipedia.orgchemicalbook.com This reactivity is centered around the phosphorus atom, which can act as a nucleophile or be involved in radical processes.

Oxidation Reactions (e.g., to diphenylphosphinic acid)

This compound and its tautomer, diphenylphosphine oxide, are readily oxidized to diphenylphosphinic acid. This transformation is a key reaction of this compound class.

Common oxidizing agents for this conversion include hydrogen peroxide (H₂O₂) and atmospheric oxygen. The reaction with hydrogen peroxide is a well-established method for preparing diphenylphosphinic acid. Prolonged exposure to air also leads to the slow oxidation of diphenylphosphine oxide to the corresponding phosphinic acid.

The oxidation process is fundamental to the broader field of organophosphorus chemistry, where the conversion of P(III) species to the more stable P(V) state is a common theme. mit.edu The relative stability of compounds containing the P(V)=O moiety drives this transformation. mit.edu

The following table summarizes common oxidizing agents for diphenylphosphine oxide:

| Oxidizing Agent | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Diphenylphosphinic acid | |

| Air (O₂) | Diphenylphosphinic acid |

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in this compound and its derivatives is a key center for nucleophilic reactions. vulcanchem.com While diphenylphosphine oxide is the major tautomer, the this compound form, (C₆H₅)₂POH, can participate in nucleophilic attacks. wikipedia.org Deprotonation with a base generates the phosphinite anion, [(C₆H₅)₂PO]⁻, which is a potent nucleophile.

This nucleophilic character allows this compound and its derivatives to react with a variety of electrophiles. For instance, in the presence of a base, it can react with aldehydes and imines in what is known as the phospha-Mannich reaction. researchgate.net The phosphorus atom attacks the electrophilic carbon of the imine or aldehyde, leading to the formation of α-aminoalkylphosphine oxides. researchgate.netnih.gov

The nucleophilicity of the phosphorus center is also harnessed in cross-coupling reactions. bibliotekanauki.pl For example, esters of this compound are excellent substrates for nucleophilic substitution reactions with organolithium compounds, providing a pathway to P-stereogenic phosphines. bibliotekanauki.pl The alkoxy group acts as a good leaving group, facilitating its replacement by a carbon nucleophile. bibliotekanauki.pl

Reactions Involving Phosphorus-Centered Radicals

This compound can be a precursor to phosphorus-centered radicals. These highly reactive species can be generated through processes like single-electron transfer (SET). acs.orgresearchgate.net For example, the photoreaction of this compound with 10-methylacridinium (B81027) salt, induced by visible light, proceeds via an initial SET from the phosphinous acid to the photoexcited acridinium (B8443388) salt. researchgate.net This generates a this compound cation radical. researchgate.net

Phosphorus-centered radicals, specifically phosphinoyl radicals, can also be generated from diphenylphosphine oxide through the homolytic cleavage of the P-H bond, often initiated by radical initiators like triethylborane (B153662) (Et₃B) or manganese(III) salts. researchgate.net These radicals readily add to unsaturated systems such as alkenes and alkynes. researchgate.net

Recent advancements have utilized photoredox catalysis to generate phosphorus-centered radicals under mild conditions. For instance, the reaction of diphenylphosphine oxide with benzothiazole (B30560) under visible light in the presence of a photosensitizer like Na₂Eosin Y proceeds via a radical chain mechanism.

Mechanistic Studies in Organic Transformations

Phospha-Mannich Reactions and Related Additions

The phospha-Mannich reaction is a three-component condensation involving a P-H compound (like diphenylphosphine oxide), an amine, and an aldehyde or ketone. nih.gov This reaction is a cornerstone for the synthesis of α-aminophosphine oxides and related compounds. nih.govtandfonline.com

Mechanistic investigations have revealed that the reaction can proceed through two primary pathways. nih.gov One pathway involves the initial formation of an imine (Schiff base) from the amine and the carbonyl compound, which is then attacked by the nucleophilic phosphorus of diphenylphosphine oxide (or its phosphinous acid tautomer). nih.gov An alternative route involves the formation of an α-hydroxyphosphonate intermediate. nih.gov In many cases, the reaction is catalyzed by Lewis or Brønsted acids. nih.gov

Derivatives of this compound, such as its esters (phosphinites), also participate in Mannich-type reactions. researchgate.net These reactions often proceed through Arbuzov-type intermediates. researchgate.net For instance, phosphinites react with N,O-acetals or N,Hal-acetals to form P(O),N-acetals after rearrangement. researchgate.net

Reactions with Unsaturated Systems (e.g., hydrophosphination)

The addition of the P-H bond of diphenylphosphine oxide across carbon-carbon multiple bonds, known as hydrophosphination, is a powerful method for forming C-P bonds. researchgate.net Mechanistic studies indicate that these reactions often proceed via a radical chain mechanism. researchgate.net

The process can be initiated by radical initiators or by photoredox catalysis. researchgate.netresearchgate.net For example, the Et₃B-induced addition of diphenylphosphine oxide to alkenes and other unsaturated compounds is a versatile method that operates under mild conditions. researchgate.net Visible-light photocatalysis has also emerged as a green and efficient method for the hydrophosphinylation of unactivated alkenes with secondary phosphine (B1218219) oxides. researchgate.net Mechanistic evidence suggests that this photocatalytic process also involves a radical pathway initiated by a single-electron transfer. researchgate.net

Platinum(0) complexes have been shown to catalyze the hydrophosphination of acrylates and acrylamides with diphosphines, providing an efficient route for the synthesis of functionalized phosphine ligands. nih.gov

Coordination Chemistry and Metal Complexation

Diphenylphosphinous Acid as a Ligand (P-Donor Ligand)

As a P-donor ligand, this compound's utility in organometallic chemistry and catalysis is primarily due to the ease with which its steric and electronic properties can be fine-tuned. uniovi.esasturias.es Its coordination to a metal typically occurs through the phosphorus atom, leveraging the lone pair of electrons on the phosphorus. uniovi.es

This compound predominantly coordinates to metal centers in a monodentate fashion via its phosphorus atom. uniovi.es The stabilization of the PPh2OH tautomer upon complexation is a key feature of its coordination chemistry. uniovi.esasturias.es

The steric and electronic properties of ligands are crucial in determining the stability, structure, and catalytic activity of their metal complexes. For phosphine-type ligands, these properties are often quantified by the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur).

The TEP is a measure of the ligand's electron-donating ability and is determined from the C-O stretching frequency of [LNi(CO)3] complexes. A lower TEP value indicates a more electron-donating ligand. DFT calculations have been employed to determine the TEP for this compound and its corresponding anionic phosphinite. uniovi.esdoi.org The results highlight the significantly more electron-donating character of the anionic phosphinite ligand compared to its neutral acid form. doi.org

The steric bulk of a ligand is quantified by its percent buried volume (%Vbur), which represents the percentage of the space around the metal occupied by the ligand. DFT calculations on [RuCl2(η6-p-cymene)(L)] complexes have been used to determine the %Vbur for various phosphinous acids, including this compound. uniovi.esasturias.esdoi.org

| Ligand (L) | Tolman Electronic Parameter (TEP) [cm⁻¹] (from [LNi(CO)₃]) | Percent Buried Volume (%Vbur) (from [RuCl₂(η⁶-p-cymene)(L)]) |

|---|---|---|

| PMe₂OH | 2061.3 | 21.9% |

| PPh₂OH | 2061.3 | 24.6% |

| P(tBu)₂OH | 2058.4 | 24.5% |

| [PMe₂O]⁻ | 2028.0 | - |

| [PPh₂O]⁻ | 2021.2 | - |

| [P(tBu)₂O]⁻ | 2006.0 | - |

Synthesis and Structural Characterization of Metal Complexes

The most common method for preparing metal complexes of this compound involves the reaction of a metal precursor with diphenylphosphine (B32561) oxide, which tautomerizes to PPh2OH upon coordination. doi.org Other methods include the hydrolysis of coordinated chlorophosphine ligands or P-N bonds in aminophosphine (B1255530) complexes. uniovi.esdoi.orgias.ac.in

Iron (Fe): A notable example is the neutral cyclopentadienyl-iron(II) complex, [FeCp{C(O)Me}(CO)(PPh2OH)]. uniovi.esdoi.org This complex was synthesized via the acidic hydrolysis of a P-N bond in an aminophosphine precursor, with the reaction proceeding with complete retention of configuration at the iron center. uniovi.esdoi.org

Ruthenium (Ru): A variety of ruthenium(II) complexes featuring the this compound ligand have been reported. The arene complex [RuCl2(η6-p-cymene)(PPh2OH)] can be synthesized from the corresponding dimeric precursor [{RuCl(µ-Cl)(η6-p-cymene)}2] and diphenylphosphine oxide. uniovi.esias.ac.in Adventitious hydrolysis of the P-Cl bond in a coordinated chlorodiphenylphosphine (B86185) ligand also yields [Ru(η6-cymene)Cl2(PPh2OH)]. ias.ac.in Furthermore, pyrolysis of ruthenium complexes with phosphinite ester ligands has led to the formation of complex diruthenium(II) species containing both this compound and diphenylphosphinito ligands, such as [{P(OMe)Ph2}2{P(OH)Ph2}RuCl3Ru{P(OH)Ph2}2(Ph2PO)]. rsc.org

Rhodium (Rh): Hydridoacylrhodium(III) complexes containing this compound have been prepared by reacting hydridoacyl complexes with diphenylphosphine oxide. acs.orgfigshare.com An example is the complex [RhHCl{(PPh2(o-C6H4CO))(PPh2O)H}(py)], where a strong intramolecular hydrogen bond exists between the PPh2OH ligand and the coordinated acyl group. acs.org

Platinum (Pt): Platinum complexes containing this compound are often investigated in the context of catalysis. acs.orgacs.org The complex [Pt(S2CNEt2)(PPh2O){PPh2(OH)}] was prepared by reacting [Pt(S2CNEt2)2] with methyl diphenylphosphinite, PPh2(OMe), in a process involving both nucleophilic attack and hydrolysis of P-OMe bonds. rsc.org Mononuclear platinum(II) complexes, such as [Pt(C6F5){(PPh2O)2H}(PPh2OH)], have also been synthesized and structurally characterized. rsc.orgnih.gov These complexes can form one-dimensional chains in the solid state through intermolecular hydrogen bonding. nih.gov

Palladium (Pd): Palladium(II) complexes containing the symmetrically hydrogen-bonded [Ph2PO···H···OPPh2]⁻ ligand have been synthesized. rsc.orgrsc.org For example, the reaction of [Pd(S2PMe2)2] with excess ethyl diphenylphosphinite, PPh2(OEt), yields [Pd(S2PMe2)(PPh2O){PPh2(OH)}]. rsc.orgrsc.org An alternative synthesis involves the reaction of [{PdCl(PPh2O)[PPh2(OH)]}2] with the sodium salt of a dithioacid. rsc.org

Nickel (Ni): While specific synthetic and structural data for stable nickel complexes of this compound are less common in the literature compared to palladium and platinum, theoretical studies on [Ni(CO)3(PR2OH)] complexes have been crucial for determining the electronic parameters of phosphinous acid ligands. uniovi.esdoi.org These computational studies affirm the theoretical viability of such complexes.

Molybdenum (Mo): Molybdenum(0) complexes of this compound have been successfully synthesized and isolated. acs.orgacs.org The complex (C6H5)2P(OH)5Mo was prepared by the hydrolysis of the corresponding coordinated chlorophosphine complex, (C6H5)2PClMo(CO)5. acs.org An alternative route involves treating the sodium salt of the phosphinite, Na[Mo(CO)5(P(C6H5)2O)], with hexafluorophosphoric acid (HBF4). acs.org

Spectroscopic and Computational Analysis of Coordination Complexes

The elucidation of the structural and electronic properties of this compound coordination complexes relies heavily on a combination of advanced spectroscopic techniques and computational modeling. These methods provide a detailed understanding of metal-ligand interactions, complex geometries, and bonding characteristics.

Advanced NMR Spectroscopic Studies of Metal-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone for studying the coordination chemistry of this compound. The chemical shift (δ) and coupling constants (J) of the phosphorus nucleus are highly sensitive to its chemical environment, providing direct insight into the nature of the metal-phosphorus bond.

Upon coordination to a metal center, the ³¹P NMR signal of this compound typically experiences a significant downfield shift compared to the free ligand, indicative of the phosphorus atom's involvement in the coordinate bond. The magnitude of this coordination shift can provide qualitative information about the strength of the metal-ligand interaction.

Variable-temperature ³¹P-{¹H} NMR spectroscopy is a powerful tool for investigating dynamic processes in solution. For instance, studies on dinuclear rhodium complexes have revealed intramolecular scrambling of phosphorus nuclei at ambient temperatures, indicating a fluxional process. rsc.org In some rhodium(III) complexes, the presence of a hydrogen bond between the this compound and an acyl group can be inferred from sharp singlets in the low-field region of the ¹H NMR spectrum. rsc.org

Furthermore, two-dimensional NMR techniques, such as COSY and NOESY, can be employed to determine the connectivity and spatial arrangement of atoms within complex structures, especially in cases with multiple phosphorus-containing ligands. numberanalytics.com The analysis of spin-spin coupling constants, such as ¹J(Rh,P) and J(P,P), provides crucial information about the geometry of the complex and the trans or cis disposition of the phosphinous acid ligands. rsc.orgrsc.org For example, large J(P,P) coupling constants (around 340-379 Hz) in certain rhodium complexes are indicative of a trans arrangement of the phosphorus atoms. rsc.org

The following table summarizes representative ³¹P NMR data for various metal complexes of this compound and related ligands, illustrating the effect of coordination on the chemical shift.

Table 1: Selected ³¹P NMR Data for this compound and Related Metal Complexes

| Compound/Complex | Metal | Other Ligands | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|---|

| Diphenylphosphinic acid | - | - | CD₃CN | - | wiley-vch.de |

| [RhCl(PPh₃)₂{Ph₂POC(O)CH₂CH₃}] | Rh(I) | PPh₃, Propionyl | CD₂Cl₂ | - | rsc.org |

| [RhH{(PPh₂(o-C₆H₄CO))(PPh₂O)H}(py)] | Rh(III) | Acylphosphine, Pyridine (B92270) | - | - | acs.org |

| [Rh₂Cl₅{(PPh₂O)₂H}₂]⁻ | Rh(III) | Chloride | - | - | rsc.org |

X-ray Crystallographic Analysis of Complex Structures

Crystallographic studies have confirmed that this compound can coordinate to metal centers as a neutral P-donor ligand (PPh₂OH) or, upon deprotonation, as an anionic phosphinito ligand (PPh₂O⁻). uniovi.es The structural details reveal the nature of the metal-phosphorus bond and the influence of other ligands in the coordination sphere.

For example, the crystal structure of a dinuclear rhodium complex, [AsPh₄][Rh₂Cl₅{(PPh₂O)₂H}₂], revealed a triple-chloride-bridged anionic structure where the diphenylphosphinito ligands are hydrogen-bonded. rsc.org In another instance, the structure of an iron(II) complex, [FeCp{C(O)Me}(CO)(PPh₂OH)], confirmed the coordination of the neutral this compound ligand. uniovi.es X-ray analysis of a rhodium(III) complex, [RhH(PCO)(Pbdh)]⁺, showed the formation of a stable hemiaminal resulting from the reaction of a coordinated aldehyde group. acs.org

The structural data obtained from X-ray crystallography are crucial for understanding the steric and electronic effects of the this compound ligand and for correlating structural features with spectroscopic data and reactivity.

Table 2: Selected X-ray Crystallographic Data for this compound Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [AsPh₄][Rh₂Cl₅{(PPh₂O)₂H}₂]·2CH₂Cl₂ | Rh(III) | - | Rh-P not specified | P-Rh-P not specified | rsc.org |

| [FeCp{C(O)Me}(CO)(PPh₂OH)] | Fe(II) | - | Fe-P not specified | P-Fe-C not specified | uniovi.es |

| [RhH(PCO)(Pbdh)]⁺ | Rh(III) | - | Rh-P not specified | P-Rh-N not specified | acs.org |

| [Au{P(O)Ph₂}₂]⁻ | Au(I) | Linear | Au-P = 2.313(2), 2.316(2) | P-Au-P = 176.4(1) | acs.org |

Density Functional Theory (DFT) Studies on Metal-Ligand Bonding and Stability

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure, bonding, and stability of this compound coordination complexes. DFT calculations provide valuable insights that complement experimental findings and help in understanding reaction mechanisms.

DFT studies have been employed to calculate the steric properties of phosphinous acid ligands, such as the percent buried volume (%Vbur), which quantifies the steric bulk of the ligand when coordinated to a metal center. For instance, the %Vbur for PPh₂OH coordinated to a Ru(II) fragment was calculated to be less sterically demanding than related diphenylphosphines like PPh₂R (where R = CH₂OH, ⁿBu, Ph). doi.org

Calculations can also elucidate reaction pathways. For example, DFT studies on the reactivity of a ruthenium(II)-carbene complex with secondary phosphine (B1218219) oxides (SPOs) revealed that the reaction proceeds through initial coordination of the phosphinous acid tautomer to ruthenium, followed by a hydrogen transfer, rather than a concerted 1,2-addition. uniovi.esdoi.org Similarly, DFT calculations have been used to explore the dissociation of P(OH)₃ from a ruthenium complex, indicating that the process involves initial deprotonation of the ligand. doi.org

Furthermore, DFT calculations can predict the relative stabilities of different isomers and conformers. In studies of rhodium(III) complexes, DFT calculations at the M062X level were used to determine the most stable isomers, revealing that intramolecular hydrogen bonding between the this compound and an acyl group can stabilize certain conformations. rsc.org The calculated stability of hydrogen-bonded bidentate structures in rhodium complexes has been shown to be significant, with stabilization energies of around 13.0 kcal·mol⁻¹. nih.gov These theoretical insights are crucial for rationalizing the observed stereoselectivity in certain reactions. rsc.org

Table 3: Summary of DFT-Calculated Properties for this compound Complexes

| System | Property Calculated | Method | Finding | Reference |

|---|---|---|---|---|

| PPh₂OH on [RuCl₂(η⁶-p-cymene)] | Percent Buried Volume (%Vbur) | DFT | Less sterically demanding than PPh₂R (R=CH₂OH, ⁿBu, Ph) | doi.org |

| Ru(II)-carbene + SPOs | Reaction Pathway | DFT | Stepwise mechanism involving initial coordination and H-transfer | uniovi.esdoi.org |

| [RhHCl(PPh₂(o-C₆H₄CO))(pz)] isomers | Relative Stability | DFT (M062X) | Intramolecular O-H···O hydrogen bond stabilizes cis-H,Cl conformation | rsc.org |

| Rhodium hydroformylation catalyst with SPOs | H-bond Stabilization Energy | DFT | 13.0 kcal·mol⁻¹ for the hydrogen-bonded bidentate structure | nih.gov |

Catalytic Applications in Homogeneous Catalysis

Hydrogenation Catalysis

Diphenylphosphinous acid derivatives play a significant role in rhodium-catalyzed hydrogenation reactions, particularly in the asymmetric synthesis of chiral compounds.

Asymmetric Hydrogenation with Chiral this compound Derivatives

The development of chiral ligands is paramount for asymmetric hydrogenation, a process that introduces chirality into a molecule by the addition of hydrogen. wikipedia.org Chiral derivatives of this compound have been successfully employed as ligands in rhodium(I)-catalyzed asymmetric hydrogenations of prochiral olefins. For instance, sugar-derived diphenylphosphinites, synthesized from the reaction of diphenylphosphinous chloride with sugar derivatives, have been used to create chiral environments around the rhodium center. oup.com These catalysts have shown efficacy in the hydrogenation of substrates like (Z)-α-acetylaminocinnamic acid and itaconic acid, leading to the formation of chiral products. oup.com

The effectiveness of these chiral ligands often relies on the formation of a stable chelate complex with the metal, which creates a rigid and well-defined chiral pocket around the active site. This steric and electronic control is crucial for achieving high enantioselectivity. rsc.org While some success has been achieved, challenges remain. For example, attempts to achieve high enantioselectivity in the hydrogenation of certain substrates using rhodium complexes with chiral diphosphines and a mixed anhydride (B1165640) of this compound were hampered by the displacement of the mixed anhydride ligand. researchgate.net

Table 1: Asymmetric Hydrogenation of Prochiral Olefins using a Rhodium(I) Catalyst with a Chiral Diphenylphosphinite Ligand. oup.com

| Prochiral Olefin | Product | Optical Yield (%) |

| (Z)-α-Acetylaminocinnamic acid | N-Acetyl-D-phenylalanine | 60 |

| (Z)-α-Benzoylaminocinnamic acid | N-Benzoyl-D-phenylalanine | 57 |

| Itaconic acid | (S)-2-Methylsuccinic acid | 24 |

| Tiglic acid | (S)-2-Methylbutanoic acid | 13 |

Data derived from studies using di-μ-chloro-bis(cyclooctadiene)dirhodium(I) and methyl 2,3-O-isopropylidene-4-O-(diphenylphosphino)-α-l-rhamnopyranoside as the catalyst system.

Mechanistic Aspects of Hydrogenation Cycles

Mechanistic studies have provided insights into the role of this compound derivatives in hydrogenation catalysis. In the rhodium-catalyzed hydrogenation of acrylic acids, complexes containing mixed anhydrides of acrylic and diphenylphosphinous acids have proven to be more effective than traditional catalysts like [RhCl(PPh3)3] in the presence of a base. researchgate.net The active catalytic species is believed to be [Rh(O2CCRCR′R″)(PPh3)(Ph2PO2CCRCR′R″)], where the mixed anhydride coordinates to the rhodium center through both the phosphorus atom and the double bond. researchgate.net

The catalytic cycle involves the hydrogenation of the double bond of the coordinated mixed anhydride. Subsequently, a new substrate molecule is introduced via a base-catalyzed transesterification reaction at the phosphorus atom of the mixed anhydride. researchgate.net This mechanism highlights the dynamic role of the this compound moiety in both coordinating to the metal and facilitating substrate exchange. DFT calculations have also been used to investigate the tautomerization of phosphinous acids on the coordination sphere of metals like ruthenium, suggesting an outer-sphere mechanism for certain hydrogenation reactions. uniovi.es

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a key industrial method for producing aldehydes from alkenes. wikipedia.org this compound and its derivatives have been utilized as ligands to control the regioselectivity and stereoselectivity of this reaction.

Role of this compound Ligands in Regio- and Stereoselectivity

The structure of the phosphine (B1218219) ligand is a critical factor in determining the ratio of linear to branched aldehydes (regioselectivity) in hydroformylation. This compound has been used with platinum catalysts, forming a pseudo-chelating ligand that renders the platinum catalytically active without the need for a promoter like SnCl2. uva.nlwiley-vch.de This system has demonstrated the ability to produce a significant percentage of the linear aldehyde in the hydroformylation of internal alkenes, although hydrogenation to alcohols and alkanes can be a competing side reaction. uva.nluva.nl

In rhodium-catalyzed hydroformylation, the use of specific this compound-derived ligands can influence the reaction's outcome. The electronic and steric properties of the ligand dictate the coordination environment around the rhodium center, which in turn affects the migratory insertion of the alkene and CO, key steps in determining the product distribution. uva.nl For asymmetric hydroformylation, chiral phosphine ligands are employed to create a chiral environment around the metal, enabling the enantioselective formation of a specific aldehyde isomer. wikipedia.org

Kinetic and Mechanistic Studies of Hydroformylation Processes

Kinetic and mechanistic investigations are crucial for understanding and optimizing hydroformylation catalysis. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, hydride migration, CO insertion, and hydrogenolysis. uva.nl The nature of the phosphine ligand can influence the rate-determining step of this cycle.

Studies on platinum-diphenylphosphinous acid catalyst systems have allowed for the characterization of intermediate species in the hydroformylation reaction, providing valuable insights into the catalytic cycle. acs.org For rhodium-based systems, kinetic studies help to elucidate the dependence of the reaction rate and selectivity on various parameters such as substrate concentration, CO and H2 pressure, and ligand structure. researchgate.net Understanding these relationships is key to designing more efficient and selective hydroformylation catalysts.

Cross-Coupling Reactions

This compound and its derivatives have also found application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In these reactions, the phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

A Pd(II) complex derived from an N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has been successfully used as a pre-catalyst in the Suzuki cross-coupling of aryl bromides with phenylboronic acid. researchgate.net The catalyst demonstrated good activity, with high conversions and yields for various substituted aryl bromides. researchgate.net The formation of diphenylphosphine (B32561) oxide from the hydrolysis of chlorodiphenylphosphine (B86185), which can tautomerize from the unstable this compound, has been observed in the context of these reactions. scielo.br This highlights the potential for the in situ generation of catalytically relevant phosphorus species.

Table 2: Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid using a Pd(II)-Diphenylphosphinous Amide Pre-catalyst. researchgate.net

| Entry | R-group on Aryl Bromide | Conversion (%) | Yield (%) |

| 1 | 4-OCH3 | 56.3 | 53.7 |

| 2 | 4-CH3 | 60.6 | 58.3 |

| 3 | 4-H | 84.4 | 81.6 |

| 4 | 4-CHC(O) | 97.5 | 95.6 |

| 5 | 4-C(O)H | 99.0 | 98.3 |

Reaction conditions: PhB(OH)2 (1.5 mmol), 4-R-C6H4Br (1.0 mmol), Cs2CO3 (2.0 mmol), Catalyst (0.01 mmol), 1,4-dioxane (B91453) (3.0 mL).

Suzuki-Miyaura Coupling Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, heavily relying on palladium catalysts supported by phosphine ligands. organic-chemistry.orgnih.gov These ligands are critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov While a vast number of phosphine ligands have been developed to optimize this reaction for a wide range of substrates, including challenging aryl chlorides, specific and detailed research on the application of this compound as a standalone ligand in these systems is not extensively documented in publicly available literature. nih.govresearchgate.netethz.ch One study noted that chlorodiphenylphosphine, a precursor that can hydrolyze to this compound, served as an excellent pre-ligand in a Suzuki-Miyaura coupling reaction performed in glycerol. scielo.br However, further detailed applications focusing specifically on the isolated this compound complex are limited.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, palladium catalysis encompasses a broad spectrum of cross-coupling reactions, including Heck, Sonogashira, and Stille couplings, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. scielo.brmdpi.com The success of these transformations is often dictated by the electronic and steric properties of the ancillary ligands coordinated to the palladium center. nih.gov The development of effective ligands is a continuous focus of research to expand the scope and efficiency of these reactions. mdpi.com While this compound and its derivatives are recognized for their potential in catalysis, specific examples and detailed performance data for their use in palladium-catalyzed coupling reactions other than Suzuki-Miyaura are not prominently featured in the reviewed scientific literature.

C-H Bond Functionalization and Arylation

This compound has been successfully employed as a ligand in ruthenium-catalyzed C-H bond functionalization and arylation reactions. These processes allow for the direct formation of C-C bonds on an aromatic ring, representing a highly atom-economical synthetic strategy. csic.esresearchgate.net

These findings highlight the potential of this compound as a ligand in environmentally friendly catalytic systems. The performance of the [RuCl₂(η⁶-C₆H₅CH₂CH₂CH₂OH){P(OH)Ph₂}] complex in water was found to be comparable to or even better than related systems used in organic solvents like N-methyl-2-pyrrolidone (NMP). csic.es

Table 1: Catalytic Arylation of 2-Phenylpyridine with Chlorobenzene using a Ruthenium-Diphenylphosphinous Acid Complex

Reaction Conditions: 1 mmol 2-phenylpyridine, 2.2 mmol chlorobenzene, 0.05 mmol catalyst [RuCl₂(η⁶-C₆H₅CH₂CH₂CH₂OH){P(OH)Ph₂}], 2 mL water, 80 °C, 24 h. csic.es

Other Catalytic Transformations (e.g., hydrolysis of boranes)

This compound is a key component in sophisticated rhodium(III) complexes that catalyze the hydrolysis of ammonia-borane (AB) and other amine-borane adducts for hydrogen generation. acs.orgrsc.org This transformation is of significant interest for chemical hydrogen storage.

Specifically, neutral hydridoacyl rhodium(III) complexes containing a this compound ligand, such as [RhHCl{(PPh₂(o-C₆H₄CO))(PPh₂O)H}L], have been shown to be highly efficient homogeneous catalysts for this reaction, capable of operating in air. acs.orgorcid.org In these complexes, the this compound is stabilized by a hydrogen bond to the oxygen of a coordinated acyl group. acs.org

Research has shown that with a catalyst loading of just 0.5 mol %, complete hydrogen release from various borane (B79455) adducts can be achieved rapidly. For instance, the complex [RhHCl{(PPh₂(o-C₆H₄CO))(PPh₂O)H}(4-picoline)] at 40 °C can fully hydrolyze 0.46 M solutions of ammonia-borane (AB), tert-butylamine-borane (TBAB), and dimethylamine-borane (DMAB) in under 15 minutes. acs.org The catalyst also demonstrates good stability, maintaining its activity over consecutive runs. acs.org

Table 2: Rhodium-Catalyzed Hydrolysis of Borane Adducts

Reaction Conditions: 0.5 mol% catalyst [RhHCl{(PPh₂(o-C₆H₄CO))(PPh₂O)H}(4-picoline)], 0.46 M substrate solution, 40 °C. acs.org

Advanced Computational and Theoretical Chemistry Studies

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory and electronic structure calculations are fundamental to understanding the chemical behavior of diphenylphosphine (B32561) oxide. These computational approaches provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of phosphine (B1218219) oxides, including DPPO, has been a subject of theoretical investigation to understand the nature of the P=O bond. Ab initio SCF MO calculations on phosphine oxide and trimethylphosphine (B1194731) oxide have shown that the P–O bond possesses significant σ- and π-contributions. rsc.org The π-bonding involves the phosphorus 3d-orbitals to a considerable extent, a concept that has been refined by modern computational methods. rsc.org

Density Functional Theory (DFT) calculations have been employed to study the structures of substituted diphenylphosphine oxides. For instance, a DFT study on 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide revealed the importance of intermolecular interactions, such as weak hydrogen bonding and lone pair-π interactions, in influencing molecular geometry, including the P=O bond distance. nih.gov These calculations highlight how the electronic environment of the phosphine oxide can be subtly altered by its solid-state packing and intermolecular forces. nih.gov

The FMOs are particularly important as they govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For phosphine oxides, the HOMO is often localized on the oxygen atom and the phenyl rings, while the LUMO is typically associated with the antibonding orbitals of the phenyl groups. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

A detailed MO analysis of a related system, PhP=CHPh, using B3LYP/6-31+G** level of theory, shows that the HOMO is a π– orbital with bonding character across the P=C bond, while the n-orbital associated with the phosphorus atom is lower in energy (HOMO-3). researchgate.net Twisting of the phenyl rings was found to significantly affect the energies of the molecular orbitals, indicating a strong interplay between conformation and electronic structure. researchgate.net While not directly on DPPO, these findings suggest that the phenyl rings in DPPO play a crucial role in its electronic properties through π-delocalization.

Table 1: Calculated Interaction Energies in a Substituted Diphenylphosphine Oxide Derivative

| Interaction Type | Energy (kJ mol⁻¹) |

|---|---|

| Lone pair-π, weak hydrogen bonding, C-H∙∙∙arene | 70 - 71 |

Data derived from a DFT study on 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide. nih.gov

Reaction Mechanism Elucidation via DFT

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex chemical reactions. purdue.edu For reactions involving diphenylphosphine oxide and its derivatives, DFT calculations can map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.

One of the key reactions involving DPPO is hydrophosphinylation, the addition of the P(O)-H bond across an unsaturated C-C bond. bris.ac.uk DFT studies can be used to investigate the mechanism of both catalyzed and uncatalyzed versions of this reaction. For example, in the phosphine-catalyzed conjugate addition of DPPO to electron-deficient alkenes, DFT could be used to model the initial nucleophilic attack of the phosphine on the alkene, the subsequent proton transfer from DPPO, and the final steps that regenerate the catalyst and yield the product. researchgate.net

A detailed DFT study at the B3LYP/6-311(d,p) level was conducted on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and a close analog, diphenyl methyl phosphinite. researchgate.net This study explored the different possible nucleophilic attacks and calculated the energy profiles for each pathway. researchgate.net The calculations successfully accounted for the experimentally observed high regioselectivity, demonstrating the predictive power of DFT in understanding reaction mechanisms in organophosphorus chemistry. researchgate.net The study identified the transition states and confirmed that the pathway involving attack on the chlorine atom is both kinetically and thermodynamically favored over the attack on the carbon atom. researchgate.net

Furthermore, DFT has been used to rationalize the mechanism of palladium-catalyzed mono-oxidation of bidentate phosphines to produce phosphine-phosphine oxide ligands. acs.org Stoichiometric studies combined with mechanistic proposals suggest a catalytic cycle involving the formation of a Pd(0) species, chelation-driven ligand exchange, and reoxidation of the Pd(0) complex. acs.org Such computational insights are crucial for understanding and optimizing catalytic processes.

Table 2: Key Findings from a DFT Study on a Reaction involving a Diphenylphosphine Derivative

| Computational Aspect | Finding |

|---|---|

| Method | B3LYP/6-311(d,p) |

| Reaction Studied | Nucleophilic attack of diphenyl methyl phosphinite |

| Key Insight | The attack on the chlorine atom is kinetically and thermodynamically favored. |

| Validation | Results are in complete agreement with experimental outcomes. |

Information adapted from a study on diphenyl methyl phosphinite. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful methods for predicting the reactivity and selectivity of chemical reactions, providing guidance for experimental work. purdue.edu For diphenylphosphine oxide, theoretical calculations can predict which sites are most likely to react and what factors control the stereochemical or regiochemical outcome of a reaction.

Global chemical reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, can be used to rationalize and predict the reactivity of molecules. A theoretical study on the hydrophosphination of dihalogenoacetylene with arylphosphines used these descriptors to predict the relative stability of the stereoisomers formed. journalajacr.com The results showed that the stereoselectivity (cis vs. trans) depends on the electronic nature of the substituents on the phosphorus atom, with π-conjugation favoring the cis isomer. journalajacr.com These principles can be extended to predict the selectivity in reactions involving DPPO.

The regioselectivity of the hydrophosphinylation of alkenes with DPPO is a critical aspect. The reaction can, in principle, yield either the Markovnikov or anti-Markovnikov addition product. Computational studies have shown that photoinduced hydrophosphinylation proceeds regioselectively to give the anti-Markovnikov product in good yields. researchgate.net Theoretical studies can help elucidate the factors controlling this selectivity, such as the stability of the radical intermediates involved in the photochemical process. researchgate.net

In the context of phosphine-catalyzed reactions, DFT calculations have been used to understand the origin of chemoselectivity. rsc.org By analyzing the structures of transition states and local reactivity indices, researchers can determine why one reaction pathway is favored over another. rsc.org For example, in the reaction of diphenyl methyl phosphinite, DFT calculations of the energy profile clearly showed why the molecule preferentially reacts with a chlorine atom over a carbon atom in the substrate. researchgate.net This type of predictive capability is invaluable for designing new reactions and catalysts with desired selectivity.

Ligand Design and Optimization through Computational Methods

Diphenylphosphine oxide is a crucial building block for the synthesis of more complex ligands used in catalysis and coordination chemistry. mdpi.comresearchgate.net Computational methods play a significant role in the rational design and optimization of these ligands to achieve desired catalytic performance. nih.govrsc.org

The design of effective ligands often involves tuning their steric and electronic properties. Computational tools can calculate various ligand descriptors, such as the Tolman electronic parameter (TEP) and the cone angle, which quantify these properties. researchgate.net DFT calculations can be used to generate these descriptors for novel, computationally designed ligands, allowing for virtual screening before any synthetic effort is undertaken. researchgate.net This approach accelerates the discovery of ligands with optimal characteristics for a specific catalytic application.

For instance, computational design has been applied to phosphine ligands for the reductive elimination of benzotrifluoride (B45747) from Palladium complexes. researchgate.net By calculating the reaction barriers for a series of virtually designed ligands, researchers can identify structures that are predicted to have lower activation energies and thus higher catalytic efficiency. researchgate.net This strategy can be applied to ligands derived from DPPO, where the phosphine oxide group can act as a hemilabile coordinating group or be reduced to a phosphine. acs.org

The Virtual Ligand-Assisted Optimization (VLAO) method is a novel computational approach for ligand engineering. chemrxiv.org This method uses a "virtual ligand" in quantum chemical calculations to approximate the electronic and steric properties of real ligands. By calculating the derivative of a reaction's energy profile with respect to the virtual ligand's parameters, a guiding principle for optimizing the real ligand's structure can be obtained. chemrxiv.org This rational, computation-driven approach holds great promise for the targeted design of new phosphine and phosphine oxide-based ligands for catalysis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diphenylphosphinous acid |

| Diphenylphosphine oxide |

| Trimethylphosphine oxide |

| 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide |

| Diethyl trichloro-methyl phosphonate |

| Diphenyl methyl phosphinite |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Diphenylphosphinous Acid and Derivatives

The synthesis of this compound and its derivatives is a critical area of research, as the availability of these compounds underpins their application in catalysis and materials science. While traditional methods exist, the development of more efficient, scalable, and versatile synthetic routes is a key objective. Current research is exploring novel pathways that offer improved yields, milder reaction conditions, and access to a broader range of functionalized derivatives.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions to form P-C bonds, enabling the synthesis of various aryl- and alkyl-substituted phosphinous acid derivatives. For instance, the reaction of anilinium hypophosphite with different aromatic electrophiles in the presence of a palladium catalyst provides a direct route to monosubstituted phosphinic acids organic-chemistry.org. Further research in this area could focus on expanding the substrate scope and developing more sustainable catalyst systems.

Future work in this domain will likely focus on:

Stereoselective Synthesis: Developing methods for the asymmetric synthesis of chiral phosphinous acid derivatives, which are highly valuable as ligands in asymmetric catalysis.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents, and developing catalytic methods that reduce waste generation.

Functional Group Tolerance: Designing synthetic routes that are compatible with a wide range of functional groups, allowing for the creation of multifunctional phosphinous acid derivatives with tailored properties.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed P-C Coupling | Utilizes palladium catalysts to form phosphorus-carbon bonds. | Versatile for creating a range of aryl-substituted derivatives. |

| One-Pot Esterification/Oxidation | Combines the reaction of chlorodiphenylphosphine (B86185) with an alcohol and subsequent oxidation in a single process. | Increased efficiency and reduced purification steps. |

| Grignard Reagent-Based Routes | Employs Grignard reagents for the formation of P-C bonds. | Access to a wide variety of substituted phosphinates. organic-chemistry.org |

Exploration of New Catalytic Paradigms

This compound exists in tautomeric equilibrium with its more stable secondary phosphine (B1218219) oxide (SPO) form. This equilibrium is a key feature that is being exploited in the development of new catalytic systems. While the SPO form is generally predominant and air-stable, coordination to a metal center can shift the equilibrium towards the trivalent phosphinous acid tautomer, which can then act as a potent phosphine ligand researchgate.net.

This unique property has led to the application of this compound and its derivatives in a variety of homogeneously catalyzed reactions. The ability to act as a "pre-ligand" that is activated upon coordination offers advantages in terms of catalyst stability and handling.

Current research is focused on exploring the catalytic activity of this compound-derived ligands in a broader range of transformations, including:

Cross-Coupling Reactions: Diphenylphosphine (B32561) oxide, the tautomer of this compound, can be used as a reactant to synthesize ligands for palladium-catalyzed cross-coupling reactions sigmaaldrich.com. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transfer Hydrogenation: Palladium complexes incorporating secondary phosphine oxide ligands have shown efficiency in the transfer hydrogenation of ketones ua.edu.

Asymmetric Catalysis: The development of chiral derivatives of this compound is a significant area of interest for enantioselective transformations .

Future research in this area will likely involve the rational design of new phosphinous acid-based ligands with tailored electronic and steric properties to control the activity and selectivity of metal catalysts. The exploration of their role in emerging catalytic fields, such as photoredox catalysis and biocatalysis, also holds considerable promise.

| Catalytic Application | Role of this compound/Derivative | Example Reaction |

| Cross-Coupling Reactions | Precursor to phosphine ligands. | Suzuki-Miyaura, Heck, and Sonogashira couplings. cfmot.de |

| Transfer Hydrogenation | Ligand for palladium catalysts. | Reduction of benzophenone. ua.edu |

| Asymmetric Allylic Alkylation | Preligand that forms a chiral P(III)-trimethylsilyl derivative in situ. | Alkylation of (E)-1,3-diphenylallyl acetate. |

Integration into Materials Science (e.g., as an additive for perovskite stability)

The integration of this compound derivatives into advanced materials is an emerging area of research with significant potential. One of the most promising applications is in the field of perovskite solar cells (PSCs), where stability remains a major challenge for commercialization.

Recent studies have demonstrated that derivatives of this compound can act as effective additives to improve the stability and performance of perovskite materials. For example, diphenylphosphinamide (DPPA), a derivative of this compound, has been used as an additive in perovskite films for flexible solar cells chemistryviews.org. The DPPA molecule contains a phosphine oxide group that can coordinate with lead ions (Pb²⁺) in the perovskite structure, and an amino group that can form hydrogen bonds with halide ions chemistryviews.org.

This dual interaction helps to:

Improve Crystallinity: The introduction of DPPA leads to better crystal quality in the perovskite film with minimized grain boundaries chemistryviews.org.

Enhance Mechanical Robustness: The additive reduces tensile strain in the material, making it more resistant to cracking, which is particularly important for flexible devices chemistryviews.org.

Boost Efficiency and Stability: Flexible solar cells fabricated with the DPPA additive have shown a significant increase in power conversion efficiency and improved stability under bending stress compared to control devices chemistryviews.org.

The success of diphenylphosphinamide highlights the potential of other this compound derivatives as multifunctional additives for perovskite solar cells. Future research will likely focus on synthesizing and screening a library of these compounds to establish structure-property relationships and identify even more effective stabilizers. The investigation of their role in passivating defects at the perovskite grain boundaries and interfaces is also a crucial area for further study.

| Additive | Effect on Perovskite Film | Improvement in Device Performance |

| Diphenylphosphinamide (DPPA) | Improved crystallinity, minimized grain boundaries, decreased tensile strain. chemistryviews.org | Increased power conversion efficiency to 20.46% and enhanced mechanical stability in flexible solar cells. chemistryviews.org |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced spectroscopic and in-situ monitoring techniques are powerful tools for elucidating reaction pathways, identifying transient intermediates, and determining reaction kinetics in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly valuable technique for studying reactions involving phosphorus-containing compounds. ³¹P NMR spectroscopy can be used to monitor the changes in the phosphorus environment during a reaction, providing insights into ligand exchange processes, catalyst activation, and the formation of intermediates and products researchgate.net. In-situ NMR, where spectra are acquired directly from the reacting mixture, allows for the continuous monitoring of reaction progress without the need for sampling and quenching chemrxiv.orgbeilstein-journals.org. This is especially useful for studying fast reactions or identifying unstable species.

Other Spectroscopic Techniques that can be employed for reaction profiling include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in vibrational modes associated with key functional groups.

UV-Visible Spectroscopy: For tracking the concentration of colored reactants, products, or catalytic species.

Mass Spectrometry: To identify and quantify the components of a reaction mixture.

The combination of these in-situ techniques can provide a comprehensive picture of the reaction dynamics. For example, by coupling a flow reactor with an NMR spectrometer, it is possible to monitor photochemical reactions in real-time, enabling the rapid screening of reaction conditions and the optimization of product yields univ-nantes.fr.

Future research in this area will likely involve the application of these advanced analytical methods to study the tautomeric equilibrium of this compound under various reaction conditions, its coordination behavior with different metal centers, and its role in catalytic cycles. The data obtained from these studies will be invaluable for the rational design of new catalysts and materials based on this versatile compound.

| Technique | Information Gained | Application Example |

| In-situ ³¹P NMR | Real-time monitoring of phosphorus-containing species, reaction kinetics, and intermediate formation. chemrxiv.org | Studying the formation of a metal-organic framework involving a phosphonic acid linker. chemrxiv.org |

| In-line Flow NMR | Continuous monitoring of reactions in a flow system for rapid optimization. univ-nantes.fr | Screening conditions for photochemical reactions. univ-nantes.fr |

| Quasi-in situ X-ray Absorption Spectroscopy (XAS) | Elucidation of the geometric and electronic structure of catalytic species. | Investigating the activation of single-atom palladium catalysts by phosphine ligands. nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Diphenylphosphinous acid (HPPh₂) with emphasis on purity control?

- Methodological Answer : HPPh₂ is typically synthesized via hydrolysis of chlorodiphenylphosphine (ClPPh₂) under controlled acidic conditions. Key steps include:

- Slow addition of water to ClPPh₂ in an inert atmosphere to avoid oxidation .

- Purification via vacuum distillation or recrystallization from non-polar solvents.

- Quality Control : Purity (>95%) is confirmed using ³¹P NMR (δ ~100 ppm for HPPh₂) and FT-IR (P–O stretching at ~1150 cm⁻¹) .

Q. Which spectroscopic/analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ³¹P NMR : Distinguishes HPPh₂ (δ ~100 ppm) from oxidized byproducts (e.g., Ph₂P(O)OH at δ ~25 ppm) .

- X-ray Crystallography : Resolves structural ambiguities in metal complexes (e.g., Ru–HPPh₂ coordination modes) .

- Elemental Analysis : Validates stoichiometry, especially for air-sensitive samples .

Q. How can researchers mitigate oxidation during storage and handling of HPPh₂?

- Methodological Answer :

- Store under argon at –20°C in amber glass vials.

- Use gloveboxes for experimental manipulations.

- Monitor oxidation via periodic ³¹P NMR checks .

Advanced Research Questions

Q. What mechanistic insights explain the role of HPPh₂ in radical-mediated reactions?

- Methodological Answer :

- Radical Generation : HPPh₂ acts as a hydrogen donor in photoinduced reactions, forming phosphorus-centered radicals (e.g., Ph₂P• via H-abstraction).

- Experimental Design : Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect transient radicals. Compare kinetics under varying light intensities .

- Computational Support : Density Functional Theory (DFT) calculations model radical stabilization energies and transition states .

Q. How do solvent polarity and metal coordination influence the catalytic activity of HPPh₂ in isomerization reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., NMP) vs. aqueous systems. HPPh₂-Ru complexes show higher turnover in water due to hydrophilic P–OH groups .

- Coordination Studies : Use UV-Vis and cyclic voltammetry to correlate metal-ligand binding strength with catalytic efficiency.